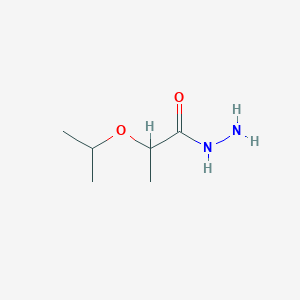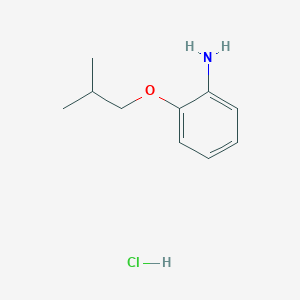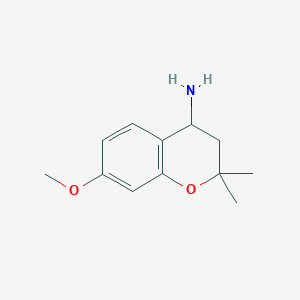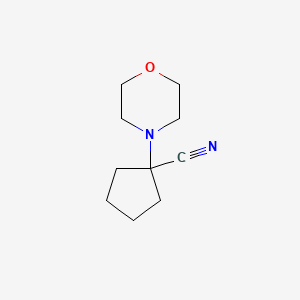![molecular formula C14H8BrClN2O2 B1284472 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine CAS No. 904813-96-3](/img/structure/B1284472.png)
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C14H8BrClN2O2 and its molecular weight is 351.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
- Researchers have synthesized novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine. These derivatives were synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives, highlighting the compound's utility in creating new chemical entities (Goli-Garmroodi et al., 2015).
Biological Activities
- Certain imidazo[1,2-a]pyridines, closely related to the compound , were synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting potential therapeutic applications (Starrett et al., 1989).
Synthesis Methods
- A new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method is relevant to the synthesis of compounds like this compound and highlights the versatility of imidazo[1,2-a]pyridine derivatives (Raymond et al., 2010).
Application in Coordination Compounds
- A new 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized and used to create coordination polymers and complexes. These compounds showed interesting photoluminescent properties, indicating potential applications in material science and photoluminescence studies (Li, Ni, & Yong, 2018).
Fluorescent Properties
- Fused azapolycycles based on (benz)imidazole and pyridine scaffolds, similar in structure to the compound , have been synthesized. These compounds exhibit fluorescent properties, suggesting potential applications in fluorescence-based technologies (Chen et al., 2020).
Imaging Agent for Neurodegenerative Disorders
- Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines were synthesized and found to have high affinity for peripheral benzodiazepine receptors. These compounds were used in positron emission tomography (PET) studies, suggesting their potential as imaging agents in neurodegenerative disorders (Fookes et al., 2008).
Orientations Futures
The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This includes the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various cancer cell lines .
Mode of Action
It’s worth noting that the compound contains a benzylic position, which is known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been known to affect microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Compounds with similar structures have been known to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between this compound and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and reducing inflammation . At high doses, it can induce toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKMHKLMGBPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587662 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-96-3 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)
